Benactyzine

Butyrylcholinesterase Enzyme Inhibition Pharmacokinetic Modulation

Organophosphate countermeasure research demands a positive control with polypharmacology that atropine cannot replicate. Benactyzine solves this by combining central muscarinic antagonism, noncompetitive nicotinic blockade (Kant=50 µM), and NMDA-mediated neuroprotection in a single compound. Key procurement considerations: • Eliminates confounding variables introduced by atropine or scopolamine substitution in seizure and neuroprotection models • Validated in TAB-combination regimens that abolish electrographic seizures in soman intoxication, unlike scopolamine • Also serves as a reference BChE inhibitor (Ki=0.010 mM) for dual-mechanism experimental designs Sourced for rigorous preclinical neuropharmacology with batch-to-batch consistency.

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
CAS No. 302-40-9
Cat. No. B1667973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenactyzine
CAS302-40-9
SynonymsAmizil
Amizyl
Benactyzine
Lucidil
Molecular FormulaC20H25NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
InChIInChI=1S/C20H25NO3/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3
InChIKeyIVQOFBKHQCTVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1.01X10+3 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benactyzine Procurement Guide


Benactyzine (CAS 302-40-9) is a centrally acting muscarinic acetylcholine receptor antagonist classified as a diphenylmethane derivative and benzilate ester [1]. Unlike peripheral-restricted muscarinic antagonists, benactyzine readily penetrates the blood-brain barrier to exert dual anticholinergic and antiglutamatergic effects within the central nervous system [2]. Its pharmacological profile—defined by modest muscarinic receptor affinity (Ki = 80 nM in pituitary cells) combined with potent butyrylcholinesterase (BChE) inhibition (Ki = 0.010 mM) and nicotinic receptor noncompetitive antagonism (Kant = 50 µM)—establishes a unique multi-target mechanism not shared by atropine or scopolamine [3]. These characteristics have positioned benactyzine as a critical tool compound for investigating organophosphate poisoning countermeasures and cholinergic modulation of behavior, despite its withdrawal from clinical use as an antidepressant [4].

1 CNS-penetrant multi-target tool compound for cholinergic research
2 Organophosphate countermeasure model research and seizure studies
3 Benzilate-class behavioral pharmacology with reported excitatory endpoint
4 BChE inhibition and nicotinic receptor blockade for multi-mechanism designs

Benactyzine vs. Atropine & Scopolamine


Substituting benactyzine with generic muscarinic antagonists such as atropine or scopolamine introduces confounding variables that compromise experimental validity and translational relevance in two critical domains. First, benactyzine demonstrates BChE inhibition (Ki = 0.010 mM) absent in atropine, a property essential for investigations where cholinesterase modulation co-occurs with receptor antagonism [1]. Second, benactyzine's noncompetitive nicotinic acetylcholine receptor antagonism (Kant = 50 µM) provides functional protection against neuromuscular overstimulation that purely muscarinic agents cannot replicate [2]. In organophosphate intoxication models, antidotal combinations containing benactyzine achieve significantly higher neuroprotective efficacy than atropine-containing regimens, reflecting the compound's polypharmacology rather than superior muscarinic potency [3]. Procurement of atropine or scopolamine as substitutes therefore alters not only potency but the mechanistic scope of the intervention, rendering cross-study comparisons invalid and potentially missing the synergistic antiglutamatergic component documented for benactyzine-containing formulations [4].

Target Benactyzine
Substitute Risk Atropine lacks BChE inhibition; metabolic variable context may shift.
Target Benactyzine
Substitute Risk Nicotinic receptor blockade profile may not transfer to generic muscarinic antagonists.
Target Benactyzine
Substitute Risk Benzilate-specific behavioral endpoint may shift with atropine or scopolamine.

Benactyzine Performance Data


BChE Inhibition vs. Atropine

Benactyzine is a competitive inhibitor of human serum butyrylcholinesterase (BChE), an enzyme that hydrolyzes ester-containing drugs and influences the pharmacokinetics of co-administered compounds. The Ki value for benactyzine against BChE is 0.010 ± 0.001 mM using butyrylthiocholine as substrate [1]. In contrast, the classic anticholinergic comparator atropine exhibits negligible to no BChE inhibitory activity at pharmacologically relevant concentrations [2]. This difference represents a discrete pharmacological action that is independent of muscarinic receptor blockade.

BChE Inhibition
Head-to-head
Ki = 0.010 mM vs Atropine: inactive
Supports BChE modulation study design
Metabolic variable absent in atropine; human serum BChE
Butyrylcholinesterase Enzyme Inhibition Pharmacokinetic Modulation

Nicotinic Receptor Blockade vs. Atropine

Beyond muscarinic antagonism, benactyzine functions as a noncompetitive inhibitor of the nicotinic acetylcholine receptor (nAChR). In BC3H-1 intact muscle cells, benactyzine inhibits carbamylcholine-elicited sodium influx with a Kant (antagonist concentration producing 50% inhibition of maximal response) of 50 µM [1]. By comparison, atropine requires a significantly higher concentration to achieve equivalent nAChR inhibition, with a Kant of 150 µM in the same cellular system [2]. The 3-fold lower Kant for benactyzine indicates superior nicotinic receptor blockade capacity, an action independent of its muscarinic antagonist activity.

nAChR Blockade
Head-to-head
Kant 50 µM vs Atropine 150 µM
Assay potency context
3-fold difference in BC3H-1 cells; noncompetitive inhibition
Nicotinic Acetylcholine Receptor Noncompetitive Antagonism Organophosphate Countermeasure

Neuroprotective Antidotal Efficacy

In a rat model of tabun (organophosphate nerve agent) intoxication, antidotal treatment containing centrally acting anticholinergics (benactyzine, biperiden, or scopolamine) was compared against treatment containing atropine, with all groups receiving the acetylcholinesterase reactivator obidoxime. Treatments incorporating benactyzine demonstrated significantly higher neuroprotective efficacy compared to the atropine-containing regimen as assessed by functional observational battery at 24 hours and 7 days post-exposure [1]. In a separate soman intoxication study, the TAB combination (TMB4 + atropine + benactyzine) completely abolished electrographic seizure activity, whereas scopolamine treatment provided only partial protection [2].

Neuroprotective Endpoint
Endpoint context
Reported higher endpoint response vs atropine; complete seizure abolition
Supports organophosphate model research
Tabun/soman rat models; verify functional outcomes
Organophosphate Poisoning Neuroprotection Antidotal Efficacy

Excitatory Behavioral Effects

In rat operant behavior studies employing a fixed-ratio 10 schedule of food reinforcement, benactyzine produced a distinct pharmacological profile relative to non-benzilate antimuscarinics. While all antimuscarinic agents decreased high response rates in a dose-dependent manner, the benzilate-class compounds—benactyzine, aprophen, and adiphenine—uniquely increased behavioral response rates, an effect not observed with atropine, scopolamine, or azaprophen [1]. The rank order of behavioral depressant potency (ED50) was atropine = azaprophen > aprophen > (methyl atropine = benactyzine) > pirenzepine > adiphenine, placing benactyzine as moderately potent among the series [2].

Behavioral Profile
Class-level
Benzilate-specific excitatory effect on response rates
Benzilate-class behavioral endpoint context
Operant FR10 schedule; qualitative difference vs atropine
Operant Behavior Behavioral Pharmacology Benzilate Pharmacology

Anticonvulsant Profile

Benactyzine exhibits anticonvulsant activity in standard preclinical seizure models. In mice, the oral median effective dose (ED50) of benactyzine was 12.2 mg·kg⁻¹ (95% confidence interval: 4.7–53.6) in the maximal electroshock seizure (MES) model and 12.5 mg·kg⁻¹ (95% CI: 7.5–25.9) in the pentylenetetrazol (Metrazol) seizure threshold test (MST) model [1]. This anticonvulsant profile is consistent across generalized tonic-clonic seizure (MES) and chemoconvulsant threshold (MST) paradigms. Mechanistically, the anticonvulsant effect correlates with NMDA receptor antagonism, as benactyzine (1–100 µmol·L⁻¹) significantly increased hippocampal neuron survival against NMDA-induced excitotoxicity (P < 0.05) [2].

Anticonvulsant ED50
Reported
MES 12.2 mg/kg; MST 12.5 mg/kg
Supports seizure model research
NMDA antagonism context; mouse oral administration
Anticonvulsant Seizure Models Neuroprotection

Benactyzine Research Applications


Organophosphate Antidote Development

Benactyzine is an essential component of preclinical organophosphate countermeasure research due to its multi-target pharmacology that cannot be replicated by atropine alone. The combination of (1) central muscarinic antagonism, (2) noncompetitive nicotinic receptor blockade (Kant = 50 µM vs atropine's 150 µM), and (3) NMDA receptor-mediated antiglutamatergic neuroprotection enables benactyzine-containing regimens (e.g., TAB combination) to completely abolish electrographic seizure activity in soman intoxication models, whereas scopolamine provides only partial protection [1]. Antidotal treatments incorporating benactyzine demonstrate significantly higher neuroprotective efficacy than atropine-containing regimens in tabun poisoning models [2]. For researchers evaluating novel oximes, reactivators, or prophylactic strategies, benactyzine is the appropriate positive control compound to establish benchmark neuroprotective efficacy.

Benzilate-Specific Behavioral Modulation

Benactyzine belongs to the benzilate class of antimuscarinics, which produce a qualitatively distinct behavioral profile characterized by increased behavioral response rates under fixed-ratio schedules—an excitatory effect not observed with atropine or scopolamine [3]. This benzilate-specific pharmacology makes benactyzine a valuable tool for dissecting the role of cholinergic systems in motivation, reinforcement, and motor control. Studies requiring a benzilate-class muscarinic antagonist with documented operant behavioral effects should procure benactyzine rather than generic antimuscarinics, as substitution with atropine would eliminate the excitatory component critical for studying cholinergic-behavioral interactions.

Cholinesterase Interaction Studies

Benactyzine is a competitive inhibitor of human serum butyrylcholinesterase (BChE) with a Ki of 0.010 ± 0.001 mM [4]. This property, which is absent in atropine, makes benactyzine uniquely suitable for experimental protocols investigating BChE-mediated drug metabolism, ester prodrug activation, or pharmacokinetic interactions. Researchers developing BChE-targeted therapeutics, studying organophosphate-BChE interactions, or evaluating the metabolic stability of ester-containing compounds should select benactyzine as a reference BChE inhibitor with concurrent muscarinic antagonist activity, enabling dual-mechanism experimental designs.

NMDA-Mediated Neuroprotection

Benactyzine demonstrates NMDA receptor antagonist activity that confers significant neuroprotection against excitotoxic injury. In primary hippocampal neuron cultures, benactyzine (1–100 µmol·L⁻¹) significantly increased cell survival compared to NMDA-treated controls (P < 0.05) [5]. This antiglutamatergic component, combined with muscarinic antagonism, supports the use of benactyzine in studies examining the intersection of cholinergic and glutamatergic signaling in neurodegeneration, seizure disorders, and organophosphate-induced brain damage. For experiments requiring a single compound with dual cholinergic/glutamatergic modulation, benactyzine offers a validated tool with quantitative neuroprotection data.

Application
Selection Property
Validation Focus
Organophosphate countermeasure research
Multi-target pharmacology profile
Seizure endpoint and neuroprotection model review
Benzilate behavioral pharmacology
Benzilate-class muscarinic antagonism
Operant behavioral endpoint validation
Cholinesterase interaction studies
BChE inhibition activity
Metabolic interaction assay context
NMDA-mediated excitotoxicity research
Antiglutamatergic component
Neuroprotection model-response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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